molecular formula C60H98N16O20S B2875659 Peptide5

Peptide5

Cat. No. B2875659
M. Wt: 1395.6 g/mol
InChI Key: RJEAEIUDNCLZNN-VUZGFOMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

Peptides are research chemicals, and the majority of them are yet to be approved for human use . Like any medication or supplement, peptides can potentially cause side effects in some individuals .

Future Directions

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . It is expected that the future peptide drug market will grow at a CAGR of 7.9%, reaching a market size of $35.8 billion in 2021 and $49.5 billion in 2027 . This review summarizes the efforts and achievements in peptide drug discovery, production, and modification, and their current applications .

  • "Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5" .
  • "Insulin-like peptide 5 is an orexigenic gastrointestinal hormone" .
  • "Immune System Effects of Insulin-Like Peptide 5 in a Mouse Model" .

properties

IUPAC Name

(4S)-5-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H98N16O20S/c1-29(2)24-37(69-51(87)38(25-33-14-8-7-9-15-33)70-54(90)41(28-97)73-52(88)39(26-44(82)83)71-56(92)45(62)30(3)4)50(86)72-40(27-77)53(89)68-36(17-12-22-65-60(63)64)58(94)76-23-13-18-42(76)55(91)74-46(31(5)78)57(93)67-35(19-20-43(80)81)48(84)66-34(16-10-11-21-61)49(85)75-47(32(6)79)59(95)96/h7-9,14-15,29-32,34-42,45-47,77-79,97H,10-13,16-28,61-62H2,1-6H3,(H,66,84)(H,67,93)(H,68,89)(H,69,87)(H,70,90)(H,71,92)(H,72,86)(H,73,88)(H,74,91)(H,75,85)(H,80,81)(H,82,83)(H,95,96)(H4,63,64,65)/t31-,32-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAEIUDNCLZNN-VUZGFOMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H98N16O20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the primary target of Peptide5 and how does it interact with it?

A1: this compound targets Connexin43 (Cx43) [, ], a protein forming gap junction channels and hemichannels. This compound mimics a specific sequence within the extracellular loop 2 (EL2) of Cx43, allowing it to interact with the protein and modulate its channel activity [, , ].

Q2: How does this compound binding to Cx43 affect cellular processes?

A2: By binding to Cx43, this compound primarily inhibits the opening of Cx43 hemichannels [, ]. This inhibition reduces the release of signaling molecules, such as adenosine triphosphate (ATP), through these channels []. Consequently, this compound can attenuate downstream effects associated with excessive ATP release, including inflammation, cell death, and breakdown of cell-cell junctions [, , ].

Q3: Does this compound affect gap junctional communication?

A3: While this compound primarily targets hemichannels, studies show that at higher concentrations, it can also disrupt existing gap junctional communication []. This suggests a potential concentration-dependent dual effect on Cx43 channels.

Q4: What is the amino acid sequence of this compound?

A4: The amino acid sequence of this compound is VDCFLSRPTEKT [].

Q5: Are there any structural modifications of this compound being explored?

A5: Yes, researchers are investigating modified this compound analogs to improve stability and efficacy. These include N-terminal acylations [], S-lipidated lipopeptides with various lipid chains [], and a specific lipoamino acid modification [].

Q6: What are the routes of administration investigated for this compound?

A8: Studies have explored both local and systemic administration of this compound. Local administration has been investigated in spinal cord injury models [], while systemic intraperitoneal injections have also shown efficacy [, ]. Intravitreal injections have been tested for ocular applications [, ].

Q7: In what disease models has this compound shown therapeutic potential?

A9: Preclinical studies show promise for this compound in various models: * Spinal Cord Injury: Improved locomotor function, reduced pain hypersensitivity, and decreased lesion size in rat models [, ]. * Stroke: Attenuated brain microvascular endothelial cell injury in a hypoxia/reoxygenation model []. * Retinal Injury: Improved retinal function and reduced inflammation in a light-damaged rat model []. Enhanced neuroprotection in a retinal ischemia model []. * Diabetic Nephropathy: Protected against tubular epithelial cell injury and dysfunction in cell culture and potentially in vivo [, ].

Q8: Are there any specific drug delivery strategies being investigated for this compound?

A11: The development of lipidated this compound analogs, like SRPTEKT-Hdc, suggests a strategy to enhance its interaction with cell membranes and potentially improve its targeting to Cx43 []. Further research on targeted delivery approaches for specific tissues is crucial for maximizing its therapeutic potential.

Q9: What analytical methods are used to study this compound?

A12: Various techniques are employed to characterize and quantify this compound and its effects: * High-Performance Liquid Chromatography (HPLC): Used for peptide purification and analysis []. * Mass Spectrometry (MS): For structural characterization and quantification of this compound and its analogs [, ]. * Immunohistochemistry: To assess protein expression and localization in tissues [, , , ]. * Western Blotting: To measure protein levels in cells and tissues [, ]. * Electroretinography: To assess retinal function in animal models []. * Cell-based Assays: To evaluate cell viability, permeability, dye uptake, and other cellular responses [, , , ].

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